molecular formula C21H16Cl2N2O2 B11511170 2-(2,3-Dichloro-phenyl)-3-(2-methoxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one

2-(2,3-Dichloro-phenyl)-3-(2-methoxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B11511170
M. Wt: 399.3 g/mol
InChI Key: CRWQRVIGNZIOTF-UHFFFAOYSA-N
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Description

2-(2,3-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the class of tetrahydroquinazolinones This compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a tetrahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The initial step involves the condensation of anthranilic acid with an appropriate aldehyde to form the quinazolinone core.

    Introduction of Substituents: The dichlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. This step often requires the use of reagents such as sodium hydride or potassium carbonate to facilitate the substitution.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the tetrahydroquinazolinone structure. This step may require the use of catalysts such as palladium or copper to achieve the desired product.

Industrial Production Methods

Industrial production of 2-(2,3-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

2-(2,3-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

2-(2,3-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:

    2-(2,3-DICHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Differing by the presence of a hydroxyl group instead of a methoxy group.

    2-(2,3-DICHLOROPHENYL)-3-(2-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Differing by the presence of an ethoxy group instead of a methoxy group.

The uniqueness of 2-(2,3-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H16Cl2N2O2

Molecular Weight

399.3 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H16Cl2N2O2/c1-27-18-12-5-4-11-17(18)25-20(14-8-6-9-15(22)19(14)23)24-16-10-3-2-7-13(16)21(25)26/h2-12,20,24H,1H3

InChI Key

CRWQRVIGNZIOTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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